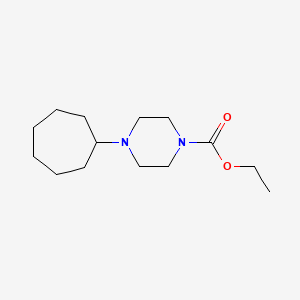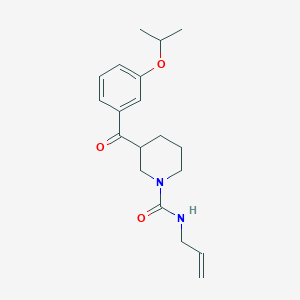
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide, also known as A-401, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. A-401 belongs to the class of piperidinecarboxamide derivatives, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease.
Aplicaciones Científicas De Investigación
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been evaluated for its anti-cancer properties. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been evaluated for its potential in the treatment of Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmark proteins of these diseases.
In neuropharmacology, this compound has been evaluated for its potential as a neuroprotective agent. It has been found to protect neurons from oxidative stress and excitotoxicity, which are the major causes of neurodegeneration. This compound has also been evaluated for its potential as an analgesic agent. It has been found to reduce pain in animal models of neuropathic pain and inflammatory pain.
Mecanismo De Acción
The mechanism of action of N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein aggregation, the modulation of oxidative stress, and the regulation of calcium homeostasis. This compound has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmark proteins of Alzheimer's and Parkinson's disease, respectively. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. This compound has also been found to regulate calcium homeostasis by modulating the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. This compound has also been found to regulate calcium homeostasis by modulating the activity of voltage-gated calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. This compound is also relatively cheap compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. This compound is also not very lipophilic, which makes it difficult to use in lipid-based systems.
Direcciones Futuras
There are several future directions for the research on N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide. One of the most promising directions is the evaluation of this compound for its potential in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This compound has shown promising results in animal models of these diseases, and further research is needed to evaluate its efficacy in human clinical trials. Another future direction is the evaluation of this compound for its potential as an analgesic agent. This compound has shown promising results in animal models of neuropathic pain and inflammatory pain, and further research is needed to evaluate its efficacy in human clinical trials. Finally, the evaluation of this compound for its potential as an anti-cancer agent is another promising direction. This compound has shown promising results in inhibiting the growth of several cancer cell lines, and further research is needed to evaluate its efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide involves the reaction of 3-isopropoxybenzoic acid with allylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-allyl-3-(3-isopropoxybenzoyl)propionamide. This intermediate is then reacted with piperidinecarboxylic acid in the presence of DCC and DMAP to yield this compound. The overall yield of the synthesis process is around 35%, and the purity of the final product can be achieved through column chromatography.
Propiedades
IUPAC Name |
3-(3-propan-2-yloxybenzoyl)-N-prop-2-enylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-10-20-19(23)21-11-6-8-16(13-21)18(22)15-7-5-9-17(12-15)24-14(2)3/h4-5,7,9,12,14,16H,1,6,8,10-11,13H2,2-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWRVNWHUGDLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)


![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)
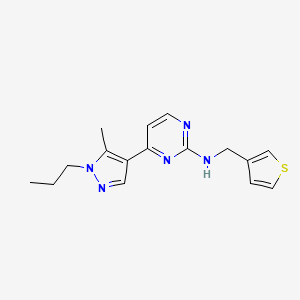
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B4997238.png)

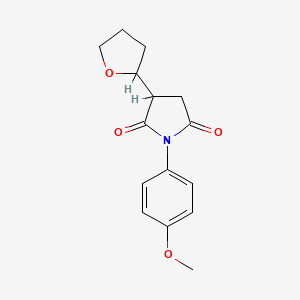
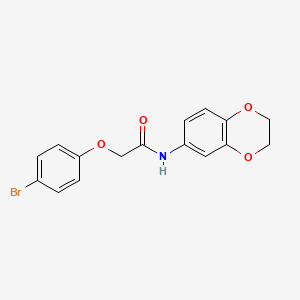
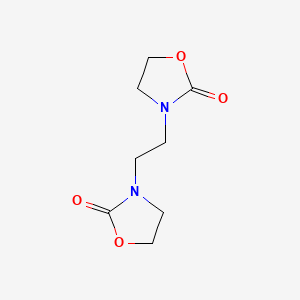
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)
